

4-Bromo-2,6-dimethylphenol CAS number 2374-05-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylphenol

Cat. No.: B182379

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2,6-dimethylphenol** (CAS 2374-05-2)

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Bromo-2,6-dimethylphenol**. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, reactivity, and applications, grounded in mechanistic principles and practical, field-proven insights.

Introduction and Strategic Overview

4-Bromo-2,6-dimethylphenol, registered under CAS number 2374-05-2, is a substituted phenol that holds significant utility as a versatile intermediate in organic synthesis and as a functional ingredient in various industrial formulations.^{[1][2]} Its structure, featuring a hydroxyl group, two sterically hindering methyl groups ortho to the hydroxyl, and a bromine atom at the para position, imparts a unique combination of reactivity and stability.

This guide is structured to provide a holistic understanding of the compound, beginning with its fundamental physicochemical properties and spectral signature, moving through its synthesis and reactivity, and culminating in its practical applications and safety considerations. The objective is to empower researchers to not only use this compound effectively but to innovate from a foundation of deep chemical knowledge.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is the bedrock of its effective application. These properties dictate solubility, reaction conditions, and purification strategies, while spectroscopic data provides the definitive structural confirmation.

Key Physicochemical Properties

The properties of **4-Bromo-2,6-dimethylphenol** are summarized below. Its solid state at room temperature and slight solubility in water are key considerations for handling and reaction setup.^{[3][4]} The compound's higher solubility in organic solvents like ethanol, methanol, and acetone is typical for phenolic compounds with significant hydrocarbon character.^[4]

Property	Value	Source(s)
CAS Number	2374-05-2	[1] [5]
Molecular Formula	C ₈ H ₉ BrO	[6] [7]
Molecular Weight	201.06 g/mol	[1] [2]
Appearance	White to light brown crystalline powder	[3] [4]
Melting Point	74-78 °C	[3] [6]
Boiling Point	~253 °C at 760 mmHg	[8]
Water Solubility	Slightly soluble	[3] [5]
pKa	10.10 ± 0.23 (Predicted)	[3]
IUPAC Name	4-bromo-2,6-dimethylphenol	[1] [7]

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides irrefutable evidence of molecular structure. Below is a guide to the expected spectral features for confirming the identity and purity of **4-Bromo-2,6-dimethylphenol**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The symmetry of the molecule simplifies its ¹H NMR spectrum.

- A singlet for the two equivalent methyl groups (-CH₃) would appear around δ 2.2-2.3 ppm.
- A singlet for the two equivalent aromatic protons (-CH) would be observed further downfield, typically in the δ 7.0-7.2 ppm range.
- A broad singlet corresponding to the phenolic hydroxyl proton (-OH) would be visible, with its chemical shift being concentration and solvent-dependent, often between δ 4.5-5.5 ppm.[9]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to molecular symmetry, only four distinct carbon signals are expected in the proton-decoupled spectrum.
 - The methyl carbons (-CH₃).
 - The aromatic C-H carbons.
 - The bromine-substituted aromatic carbon (C-Br).
 - The hydroxyl-substituted aromatic carbon (C-OH).
- IR (Infrared) Spectroscopy:
 - A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic group.
 - C-H stretching vibrations from the methyl and aromatic groups typically appear just above and below 3000 cm⁻¹.
 - Aromatic C=C stretching can be observed in the 1500-1600 cm⁻¹ region.
 - A strong C-O stretching band is expected around 1200 cm⁻¹.
- MS (Mass Spectrometry):
 - The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peak would be at m/z 200 and 202.[7][10]

Synthesis and Purification Protocol

The most common and efficient synthesis of **4-Bromo-2,6-dimethylphenol** is through the electrophilic aromatic substitution of 2,6-dimethylphenol. The ortho methyl groups sterically direct the incoming electrophile (bromine) to the para position, leading to high regioselectivity.

Electrophilic Bromination of 2,6-Dimethylphenol

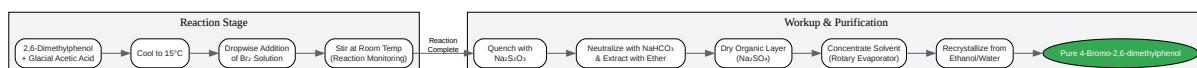
This protocol describes a robust method for synthesizing the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

Core Reaction: 2,6-dimethylphenol + Br₂ → **4-Bromo-2,6-dimethylphenol** + HBr

Materials:

- 2,6-Dimethylphenol
- Glacial Acetic Acid (Solvent)
- Bromine (Br₂)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Diethyl ether or Dichloromethane (Extraction solvent)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying agent)

Step-by-Step Methodology:


- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 2,6-dimethylphenol in glacial acetic acid.
 - Causality: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the phenol but does not compete in the electrophilic substitution reaction.

- Temperature Control: Cool the reaction mixture to approximately 15 °C using an ice-water bath.^[3]
 - Causality: Bromination is an exothermic reaction. Maintaining a low temperature is critical to prevent over-reaction and the formation of poly-brominated byproducts.
- Bromine Addition: Dissolve the stoichiometric equivalent of bromine in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes.
 - Causality: Slow, dropwise addition ensures that the local concentration of bromine remains low, which is key to maximizing the yield of the mono-brominated product and controlling the reaction's exotherm.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
- Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water slurry. Then, add saturated sodium thiosulfate solution portion-wise until the reddish-brown color of excess bromine disappears.
 - Causality: The thiosulfate reduces unreacted Br₂ to colorless Br⁻, effectively stopping the reaction and simplifying the workup.
- Neutralization & Extraction: Neutralize the acidic solution with saturated sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
 - Causality: Neutralization removes the acetic acid and HBr, making the product less soluble in the aqueous phase and facilitating its extraction into the organic solvent.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane, to obtain pure white to off-white crystals.^[1]

- Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from any remaining starting material or byproducts based on differences in solubility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Bromo-2,6-dimethylphenol**.

Chemical Reactivity and Applications

The utility of **4-Bromo-2,6-dimethylphenol** stems from its defined points of reactivity, which allow it to serve as a versatile building block.

Key Reactivity Centers

- Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in Williamson ether synthesis or esterification reactions.
- Aromatic Ring: While the ring is somewhat deactivated by the bromine atom, it is activated by the hydroxyl and methyl groups. The positions ortho to the hydroxyl group are sterically hindered by the methyl groups. Further electrophilic substitution, if forced, would likely occur at the remaining ortho position to the bromine. For instance, further bromination can yield di- and tri-bromo derivatives.^[3]
- Carbon-Bromine Bond: The C-Br bond opens avenues for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds, thus enabling the synthesis of more complex molecules.

Caption: Key reactive sites of the **4-Bromo-2,6-dimethylphenol** molecule.

Industrial and Research Applications

- Chemical Intermediate: It is a crucial building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives have been explored for various biological activities.[4] While direct evidence is sparse for the parent compound, related bromophenol structures are known inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting a potential scaffold for drug discovery.[12][13]
- Antimicrobial and Preservative: The compound is used as a microbicide in disinfectants and as a preservative to control microbial growth in coatings, paper mills, oil fields, and water treatment processes.[3]
- Polymer Science: It has been investigated for use in polymerization reactions. For example, it can undergo iodine-initiated polymerization.[3] It has also been used as a comonomer in the synthesis of polymers like poly(p-phenylenevinylene).
- Antioxidant Research: Phenolic compounds are well-known antioxidants. While specific studies on this compound are limited, derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, sometimes superior to traditional antioxidants like alpha-tocopherol.[14]

Safety, Handling, and Disposal

Adherence to strict safety protocols is non-negotiable when working with **4-Bromo-2,6-dimethylphenol**. It is classified as hazardous and requires careful management.[15][16]

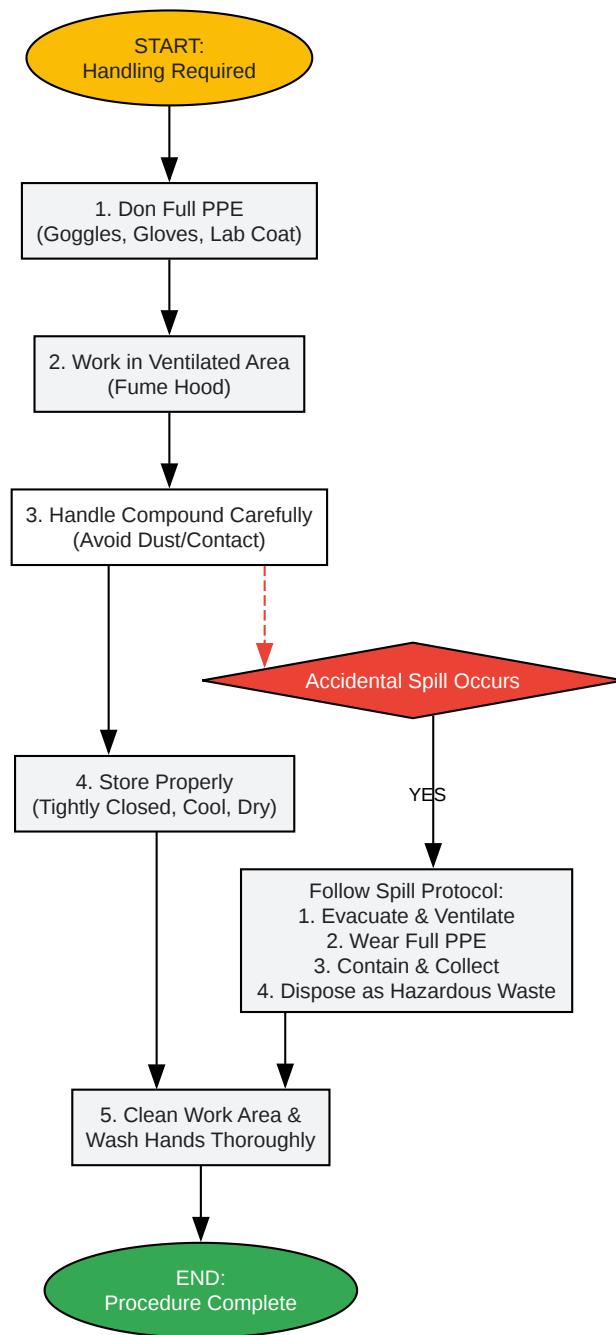
Hazard Summary

- Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[17] It causes skin irritation and serious eye irritation.[1][15] It may also cause respiratory irritation.[6][16]
- GHS Classification: Acute Toxicity (Oral, Dermal), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[1][15]

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[17]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or EN 149 approved respirator should be used.[6][18]


Storage:

- Store in a cool, dry, and well-ventilated place.[6]
- Keep the container tightly closed and store under an inert atmosphere.[3]
- Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release:

- Evacuate personnel to a safe area.
- Avoid dust formation and breathing dust/vapors.[6]
- Wear full PPE.
- Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[6]
- Prevent the product from entering drains.

Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: A standard workflow for the safe handling of **4-Bromo-2,6-dimethylphenol**.

Conclusion

4-Bromo-2,6-dimethylphenol is a chemical of significant practical value, underpinned by its straightforward synthesis and versatile reactivity. For the medicinal chemist, it serves as an important scaffold; for the materials scientist, a useful monomer; and for the industrial chemist,

an effective antimicrobial agent. By understanding its fundamental properties, synthesis protocols, reactivity patterns, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to achieve their scientific and developmental goals.

References

A numbered list of all sources cited in this guide, with clickable URLs for verification.

- Solubility of Things. **4-Bromo-2,6-dimethylphenol**. [\[Link\]](#)
- PubChem. **4-Bromo-2,6-dimethylphenol** | C8H9BrO | CID 16919. [\[Link\]](#)
- NIST. Phenol, 4-bromo-2,6-dimethyl-. [\[Link\]](#)
- Thermo Fisher Scientific. SAFETY DATA SHEET (Alfa Aesar) - **4-Bromo-2,6-dimethylphenol**. [\[Link\]](#)
- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [\[Link\]](#)
- Google Patents. A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
- PubChemLite. **4-bromo-2,6-dimethylphenol** (C8H9BrO). [\[Link\]](#)
- PubMed. [New promising antioxidants based on 2,6-dimethylphenol]. [\[Link\]](#)
- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2374-05-2 | 4-Bromo-2,6-dimethylphenol - Moldb [moldb.com]
- 3. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Bromo-2,6-dimethylphenol | 2374-05-2 [chemicalbook.com]

- 6. 4-Bromo-2,6-dimethylphenol - Safety Data Sheet [chemicalbook.com]
- 7. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]
- 10. PubChemLite - 4-bromo-2,6-dimethylphenol (C8H9BrO) [pubchemlite.lcsb.uni.lu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-Bromo-2,6-dimethylphenol CAS number 2374-05-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182379#4-bromo-2-6-dimethylphenol-cas-number-2374-05-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com